2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one
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Overview
Description
2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one is a compound that features an oxazole ring, a sulfur atom, and a phenyl group. . The presence of the oxazole ring imparts unique chemical properties to the compound, making it a valuable subject of research.
Preparation Methods
The synthesis of 2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one typically involves the reaction of 2-mercapto-1,3-oxazole with 1-phenylethanone under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents and conditions for these reactions include mild to moderate temperatures and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxazole derivatives.
Scientific Research Applications
2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atom may form covalent bonds with biological molecules, altering their function. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-Oxazol-2-ylsulfanyl)-1-phenylethan-1-one include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor. What sets this compound apart is its unique combination of an oxazole ring, sulfur atom, and phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-oxazol-2-ylsulfanyl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(9-4-2-1-3-5-9)8-15-11-12-6-7-14-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDZZCFQVUBKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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